![molecular formula C10H24O3Si2 B14640317 Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-94-3](/img/structure/B14640317.png)
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to butanoic acid and trimethylsilanol in the presence of water.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Butanoic acid and trimethylsilanol.
Substitution: Various substituted butanoic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is used as a reagent in organic synthesis. It serves as a protecting group for carboxylic acids, making it easier to carry out subsequent reactions without interference from the carboxyl group.
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its ability to protect functional groups during complex synthetic sequences makes it valuable in the preparation of pharmaceuticals and other biologically active compounds.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of the trimethylsilyl groups with other chemical species. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on a molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides chemical inertness and large molecular volume, which can be advantageous in various chemical reactions and industrial applications. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
55133-94-3 |
|---|---|
Molekularformel |
C10H24O3Si2 |
Molekulargewicht |
248.47 g/mol |
IUPAC-Name |
trimethylsilyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C10H24O3Si2/c1-9(12-14(2,3)4)8-10(11)13-15(5,6)7/h9H,8H2,1-7H3 |
InChI-Schlüssel |
YWRIHOYCAHATJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


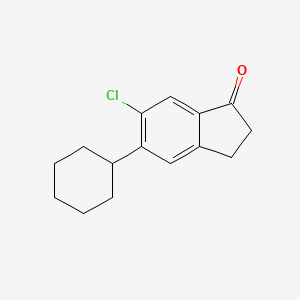
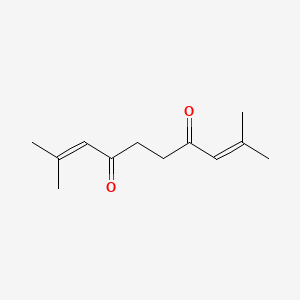
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)



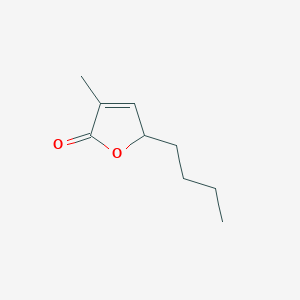
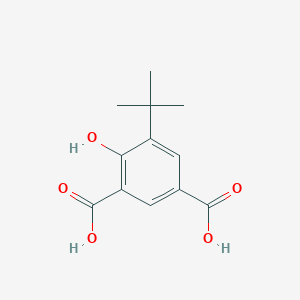
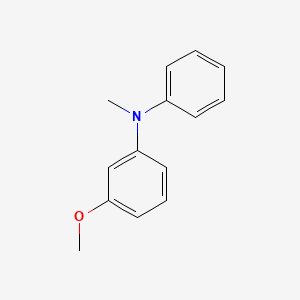
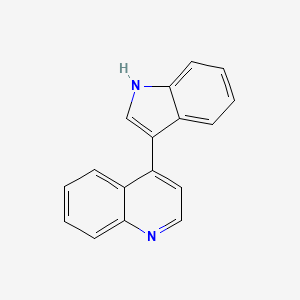
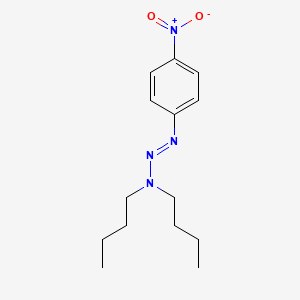

![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

